ethyl 2-(2-((5-(((4,6-diaminopyrimidin-2-yl)thio)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-4-methylthiazole-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

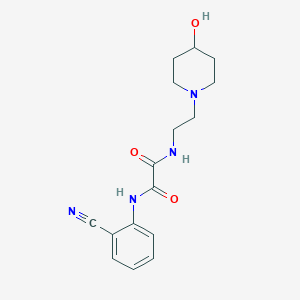

Ethyl 2-(2-((5-(((4,6-diaminopyrimidin-2-yl)thio)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-4-methylthiazole-5-carboxylate is a chemical compound with the molecular formula C17H21N9O3S3 and a molecular weight of 495.6. It is a derivative of 2-aminopyrimidine .

Synthesis Analysis

The synthesis of similar 2-aminopyrimidine derivatives has been reported . The process involves several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . The reaction of 200 mg of a precursor compound in 4 cm³ of dry THF with 766 mg of 2-amino-5-(diethylamino)pentane yielded a residue after 12 hours of microwave irradiation at 120 °C .Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a triazole ring, which is a five-membered ring with two nitrogen atoms. The molecule also contains several functional groups, including an ethyl group, a thio group, and an acetamido group.Chemical Reactions Analysis

While specific chemical reactions involving this compound have not been detailed in the retrieved sources, compounds with similar structures have been synthesized and tested for their in vitro activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum NF54 .Scientific Research Applications

Anticancer Applications

Pyrimidine derivatives have been found to have anticancer properties. They can modulate myeloid leukemia and are used in treatments for leukemia . They also have potential applications in the treatment of breast cancer and idiopathic pulmonary fibrosis .

Antimicrobial and Antifungal Applications

Compounds with a pyrimidine ring have been reported to exhibit antimicrobial and antifungal properties . This makes them potentially useful in the development of new antimicrobial and antifungal drugs .

Anti-Inflammatory Applications

Pyrimidines have been found to have anti-inflammatory effects. They can inhibit the expression and activities of certain vital inflammatory mediators . This makes them potentially useful in the development of new anti-inflammatory drugs .

Cardiovascular Applications

Pyrimidine derivatives have been found to have cardiovascular effects, including acting as antihypertensive agents . This makes them potentially useful in the treatment of cardiovascular diseases .

Antidiabetic Applications

Pyrimidine derivatives have been found to have antidiabetic properties . This makes them potentially useful in the treatment of diabetes .

Antiparasitic Applications

Pyrimidine derivatives have been found to have antiparasitic properties . This makes them potentially useful in the treatment of parasitic infections .

Antitubercular Applications

Pyrimidine derivatives have been found to have antitubercular properties . This makes them potentially useful in the treatment of tuberculosis .

Antiviral Applications

Pyrimidine derivatives have been found to have antiviral properties . This makes them potentially useful in the treatment of viral infections .

Mechanism of Action

Target of Action

The compound, also known as ethyl 2-{2-[(5-{[(4,6-diaminopyrimidin-2-yl)sulfanyl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}-4-methyl-1,3-thiazole-5-carboxylate, is a derivative of 2-aminopyrimidine . It primarily targets Trypanosoma brucei rhodesiense , a causative organism of sleeping sickness, and Plasmodium falciparum NF54 , a causative organism of malaria .

Mode of Action

It is known that 2-aminopyrimidine derivatives exhibit antitrypanosomal and antiplasmodial activities . The compound likely interacts with these targets, causing changes that inhibit their growth or survival.

Biochemical Pathways

The compound affects the biochemical pathways of the targeted organisms, leading to downstream effects that inhibit their growth or survival

Result of Action

The compound exhibits quite good antitrypanosomal activity and excellent antiplasmodial activity . This suggests that it effectively inhibits the growth or survival of Trypanosoma brucei rhodesiense and Plasmodium falciparum NF54.

properties

IUPAC Name |

ethyl 2-[[2-[[5-[(4,6-diaminopyrimidin-2-yl)sulfanylmethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N9O3S3/c1-4-29-14(28)13-8(2)20-16(32-13)23-12(27)7-31-17-25-24-11(26(17)3)6-30-15-21-9(18)5-10(19)22-15/h5H,4,6-7H2,1-3H3,(H,20,23,27)(H4,18,19,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDPDJDUSMBDOMK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)CSC2=NN=C(N2C)CSC3=NC(=CC(=N3)N)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N9O3S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-(2-((5-(((4,6-diaminopyrimidin-2-yl)thio)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-4-methylthiazole-5-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(Methoxymethyl)-2-(methylsulfanyl)-6-[3-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B2379446.png)

![2-Methoxyethyl 6-bromo-5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2379448.png)

![2-Azabicyclo[2.2.1]hept-5-en-3-ylmethanol](/img/structure/B2379455.png)

![[2-(2-Chloro-4-fluoroanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate](/img/structure/B2379456.png)

![9-isobutyl-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2379458.png)

![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(p-tolyloxy)acetamide](/img/structure/B2379460.png)

![2-({2-[2-(benzylcarbamoyl)ethyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(3-methoxyphenyl)butanamide](/img/structure/B2379462.png)